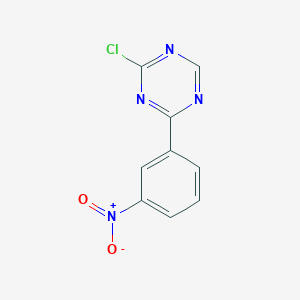

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine

Übersicht

Beschreibung

“2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine” is a chemical compound that likely contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The “2-Chloro-4-(3-nitrophenyl)” part suggests that a chloro group (Cl) and a 3-nitrophenyl group are attached to this ring .

Molecular Structure Analysis

The molecular structure would likely be based on the triazine ring, with the chloro and nitrophenyl groups attached. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

Triazine-based compounds can participate in a variety of chemical reactions. The presence of the chloro and nitrophenyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, etc., could be influenced by the presence and position of the chloro and nitrophenyl groups .Wissenschaftliche Forschungsanwendungen

Anticancer Research

2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine: is a compound that has been explored for its potential in anticancer therapy. The triazine ring is a common motif in medicinal chemistry, and its derivatives are known to exhibit a range of biological activities, including antitumor properties . The presence of the nitrophenyl group could potentially be exploited for designing drugs that target specific cancer cells, leveraging the compound’s ability to interfere with cellular signaling pathways.

Antimicrobial and Antifungal Applications

The structural diversity of triazine derivatives allows them to act as effective antimicrobial and antifungal agents. Research has shown that certain triazine compounds can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antibiotics and antifungal medications .

Antiparasitic and Antimalarial Activities

Triazine derivatives have been identified as promising antiparasitic and antimalarial agents. Their mechanism of action often involves the inhibition of essential enzymes within the parasite, disrupting its life cycle and preventing the spread of infection. This makes 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine a potential candidate for the synthesis of novel antiparasitic drugs .

Cardiovascular Therapeutics

Compounds containing the triazine scaffold have been associated with cardiovascular benefits, such as antihypertensive effects. They can modulate blood pressure by targeting specific receptors or enzymes involved in the cardiovascular system. This application is particularly relevant for the development of new treatments for hypertension and related cardiovascular disorders .

Neuroprotective Effects

The neuroprotective potential of triazine derivatives is an area of growing interest. These compounds may offer protection against neurodegenerative diseases by preventing neuronal damage and enhancing neuronal survival. Research into 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine could lead to breakthroughs in treating conditions like Alzheimer’s and Parkinson’s disease .

Agricultural Chemicals

In the agricultural sector, triazine derivatives are used in the synthesis of herbicides and pesticides. Their ability to disrupt the biological processes of weeds and pests makes them effective in crop protection. The specific structure of 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine could be tailored to target particular agricultural pests, enhancing food security .

Material Science Applications

The triazine core is also significant in material science, where it contributes to the development of advanced materials with desirable properties. For example, triazine-based polymers and coatings can exhibit high thermal stability and chemical resistance, making them suitable for various industrial applications .

Analytical Chemistry

Lastly, triazine derivatives can serve as analytical reagents in chemical assays. Their reactivity and ability to form complexes with metals and other compounds can be utilized in the detection and quantification of various analytes, improving the accuracy and sensitivity of chemical analyses .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4O2/c10-9-12-5-11-8(13-9)6-2-1-3-7(4-6)14(15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTNKDXCEGXHEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273158 | |

| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

919085-47-5 | |

| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=919085-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-(3-nitrophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethoxyspiro[3.4]octan-1-ol](/img/structure/B1423517.png)

![1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine](/img/structure/B1423520.png)

![2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B1423525.png)

![2-Methyl-1-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1423526.png)